3-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13453610
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl 3-[[[(2S)-2-aminopropanoyl]amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-10(15)12(18)16-8-11-6-5-7-17(9-11)13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,18)/t10-,11?/m0/s1 |
| Standard InChI Key | AJNBCMCHPDRBQB-VUWPPUDQSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)NCC1CCCN(C1)C(=O)OC(C)(C)C)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a methyl group bearing an (S)-2-amino-propionylamino moiety. The tert-butyl ester at the 1-position enhances lipophilicity, influencing its pharmacokinetic properties. Stereochemical specificity is critical, as the (S)-configuration of the amino-propionyl group ensures optimal interactions with biological targets .
Key Functional Groups:
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Piperidine Ring: A saturated six-membered ring with one nitrogen atom, serving as a scaffold for further substitutions.
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Amino-propionylamino Side Chain: Introduces hydrogen-bonding capabilities and chiral centers, critical for target recognition.
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tert-Butyl Ester: A bulky ester group that improves membrane permeability and metabolic stability.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 285.38 g/mol | |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 1.5–2.0 | |
| Solubility | Moderate in polar solvents |
The tert-butyl ester increases hydrophobicity, as evidenced by its estimated LogP, while the amine and carbonyl groups confer partial solubility in aqueous media.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions to ensure stereochemical fidelity and functional group compatibility:
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Piperidine Ring Formation:
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Cyclization of a linear precursor (e.g., pentanediamine derivatives) under acidic or basic conditions.
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Introduction of the tert-Butyl Ester:
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Protection of the piperidine nitrogen with di-tert-butyl dicarbonate () in tetrahydrofuran (THF).
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Side Chain Functionalization:
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Coupling of (S)-2-amino-propionic acid to the methyl group via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Deprotection and Purification:
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Removal of temporary protecting groups (e.g., trifluoroacetic acid for Boc deprotection) followed by chromatography.
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Critical Challenges:
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Stereochemical Control: Asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis, are required to maintain the (S)-configuration .
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Functional Group Compatibility: Sequential protection/deprotection steps prevent undesired side reactions.
Chemical Reactivity and Functional Transformations
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the corresponding carboxylic acid:
This reaction is pivotal for generating active metabolites or further functionalizing the molecule .
Amide Bond Reactivity
The amino-propionylamino side chain participates in:
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Acylation: Reaction with activated carbonyl compounds (e.g., acid chlorides) to form urea or thiourea derivatives.
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Reductive Amination: Conversion of the primary amine to secondary or tertiary amines using aldehydes/ketones and reducing agents .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a building block for:
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Central Nervous System (CNS) Agents: Piperidine derivatives are prevalent in dopamine receptor modulators and acetylcholinesterase inhibitors .
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Antimicrobial Agents: Structural analogs exhibit activity against bacterial efflux pumps .
Comparative Analysis with Structural Analogs
| Compound Name (CAS) | Molecular Formula | Key Differences | Biological Activity | Source |
|---|---|---|---|---|
| 2-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | Substitution at 2-position | Reduced receptor affinity | ||
| 4-[((S)-2-Amino-propionylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (VC13445462) | Substitution at 4-position | Enhanced metabolic stability | ||
| (S)-3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | Benzyl group replaces amino-propionyl | Improved lipophilicity |
Substituent position and side chain chemistry significantly influence target selectivity and pharmacokinetics.
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